molecular formula C8H14O3 B6272400 rac-(1R,2R)-2-(tert-butoxy)cyclopropane-1-carboxylic acid CAS No. 1367877-92-6

rac-(1R,2R)-2-(tert-butoxy)cyclopropane-1-carboxylic acid

Cat. No.: B6272400
CAS No.: 1367877-92-6
M. Wt: 158.19 g/mol
InChI Key: DDPPJEZOTLIJIK-PHDIDXHHSA-N
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Description

rac-(1R,2R)-2-(tert-butoxy)cyclopropane-1-carboxylic acid is a cyclopropane derivative with a tert-butoxy group and a carboxylic acid functional group. Cyclopropane derivatives are known for their strained ring structure, which imparts unique chemical reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R)-2-(tert-butoxy)cyclopropane-1-carboxylic acid typically involves the formation of the cyclopropane ring followed by the introduction of the tert-butoxy and carboxylic acid groups. Common synthetic routes may include:

    Cyclopropanation Reactions: Using reagents such as diazo compounds or carbenes to form the cyclopropane ring.

    Functional Group Introduction: Subsequent reactions to introduce the tert-butoxy and carboxylic acid groups under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve scalable versions of the laboratory synthesis, optimized for yield, purity, and cost-effectiveness. This may include continuous flow processes and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2R)-2-(tert-butoxy)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the carboxylic acid group to other oxidation states.

    Reduction: Reduction of the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Replacement of the tert-butoxy group with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

rac-(1R,2R)-2-(tert-butoxy)cyclopropane-1-carboxylic acid may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions with cyclopropane derivatives.

    Medicine: Exploration of its pharmacological properties and potential therapeutic uses.

    Industry: Use as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-2-(tert-butoxy)cyclopropane-1-carboxylic acid would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or modulating cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane-1-carboxylic acid: Lacks the tert-butoxy group.

    tert-Butyl cyclopropane-1-carboxylate: An ester derivative.

    Cyclopropane derivatives with other substituents: Variations in functional groups.

Uniqueness

rac-(1R,2R)-2-(tert-butoxy)cyclopropane-1-carboxylic acid is unique due to the combination of the strained cyclopropane ring, the bulky tert-butoxy group, and the reactive carboxylic acid functional group

Properties

{ "Design of the Synthesis Pathway": "The synthesis of rac-(1R,2R)-2-(tert-butoxy)cyclopropane-1-carboxylic acid can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "2-bromo-1-phenylpropane", "tert-butyl alcohol", "sodium hydride", "cyclopropane", "carbon dioxide", "diethyl ether", "hydrochloric acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Synthesis of tert-butyl 2-bromopropionate by reacting 2-bromo-1-phenylpropane with tert-butyl alcohol in the presence of sodium hydride.", "Step 2: Preparation of cyclopropane carboxylic acid by reacting cyclopropane with carbon dioxide in the presence of diethyl ether and hydrochloric acid.", "Step 3: Conversion of tert-butyl 2-bromopropionate to tert-butyl 2-cyclopropylcarbonylpropionate by reacting it with cyclopropane carboxylic acid in the presence of sodium hydride.", "Step 4: Hydrolysis of tert-butyl 2-cyclopropylcarbonylpropionate to rac-(1R,2R)-2-(tert-butoxy)cyclopropane-1-carboxylic acid by reacting it with sodium hydroxide and water." ] }

CAS No.

1367877-92-6

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

(1R,2R)-2-[(2-methylpropan-2-yl)oxy]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C8H14O3/c1-8(2,3)11-6-4-5(6)7(9)10/h5-6H,4H2,1-3H3,(H,9,10)/t5-,6-/m1/s1

InChI Key

DDPPJEZOTLIJIK-PHDIDXHHSA-N

Isomeric SMILES

CC(C)(C)O[C@@H]1C[C@H]1C(=O)O

Canonical SMILES

CC(C)(C)OC1CC1C(=O)O

Purity

95

Origin of Product

United States

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